molecular formula C21H22O4S B14410811 8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81841-94-3

8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B14410811
CAS No.: 81841-94-3
M. Wt: 370.5 g/mol
InChI Key: BYRHPVDVFCXTGW-UHFFFAOYSA-N
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Description

8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzenesulfonyl group and a benzyl group attached to a dioxaspirodecene ring system. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a ketone.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine or triethylamine.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The spirocyclic structure may also contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to the presence of both the benzenesulfonyl and benzyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups with the spirocyclic core makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

CAS No.

81841-94-3

Molecular Formula

C21H22O4S

Molecular Weight

370.5 g/mol

IUPAC Name

8-(benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C21H22O4S/c22-26(23,19-9-5-2-6-10-19)20(17-18-7-3-1-4-8-18)11-13-21(14-12-20)24-15-16-25-21/h1-11,13H,12,14-17H2

InChI Key

BYRHPVDVFCXTGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=CC1(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OCCO2

Origin of Product

United States

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